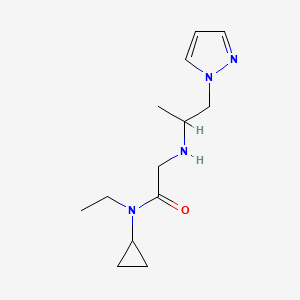
2-(2-Ethylmorpholin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylmorpholin-4-yl)propanamide, also known as EMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMP is a derivative of morpholine and has a unique chemical structure that makes it a promising candidate for various research purposes. In
作用機序
2-(2-Ethylmorpholin-4-yl)propanamide acts as a sigma-1 receptor agonist, which modulates the activity of various ion channels, receptors, and enzymes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium signaling and protein folding. Activation of the sigma-1 receptor by 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have neuroprotective effects and can modulate the release of neurotransmitters.
Biochemical and Physiological Effects
2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have various biochemical and physiological effects, including modulating the activity of ion channels, receptors, and enzymes. 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to increase the release of dopamine and acetylcholine in the brain, which can have implications for various neurological disorders. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have anti-inflammatory effects and can modulate the immune response.
実験室実験の利点と制限
2-(2-Ethylmorpholin-4-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has a unique chemical structure that makes it a promising candidate for drug discovery. However, 2-(2-Ethylmorpholin-4-yl)propanamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-(2-Ethylmorpholin-4-yl)propanamide, including further exploration of its mechanism of action and its potential applications in drug discovery. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide could be used as a tool compound for the development of new drugs targeting the sigma-1 receptor. Further research could also explore the potential therapeutic applications of 2-(2-Ethylmorpholin-4-yl)propanamide for various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 2-(2-Ethylmorpholin-4-yl)propanamide is a promising compound for various scientific research applications. 2-(2-Ethylmorpholin-4-yl)propanamide has a unique chemical structure and acts as a sigma-1 receptor agonist, modulating the activity of various ion channels, receptors, and enzymes. 2-(2-Ethylmorpholin-4-yl)propanamide has potential applications in drug discovery and could be used as a tool compound for the development of new drugs targeting the sigma-1 receptor. Further research is needed to fully understand the mechanism of action of 2-(2-Ethylmorpholin-4-yl)propanamide and its potential therapeutic applications.
合成法
2-(2-Ethylmorpholin-4-yl)propanamide can be synthesized through a multi-step process starting with the reaction of morpholine with ethylene oxide to produce 2-(2-hydroxyethyl)morpholine. This intermediate can then be reacted with ethyl chloroformate to produce 2-(2-chloroethyl)morpholine. Finally, the reaction of 2-(2-chloroethyl)morpholine with 2-aminoacetamide yields 2-(2-ethylmorpholin-4-yl)propanamide.
科学的研究の応用
2-(2-Ethylmorpholin-4-yl)propanamide has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. 2-(2-Ethylmorpholin-4-yl)propanamide has been used as a ligand for the sigma-1 receptor, which is involved in various neurological processes, including pain perception, memory, and mood regulation. Additionally, 2-(2-Ethylmorpholin-4-yl)propanamide has been used as a tool compound for the development of new drugs targeting the sigma-1 receptor.
特性
IUPAC Name |
2-(2-ethylmorpholin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-8-6-11(4-5-13-8)7(2)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKFZAGWFMGPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

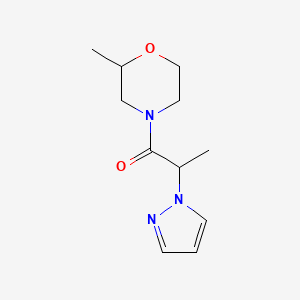
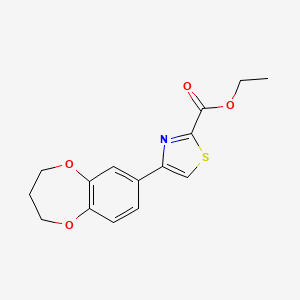
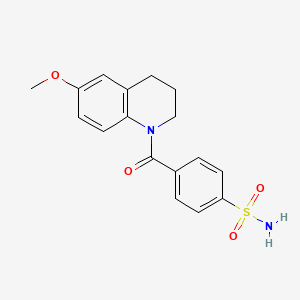
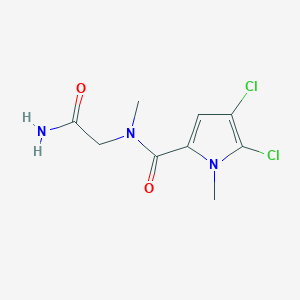
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]oxolane](/img/structure/B7571017.png)
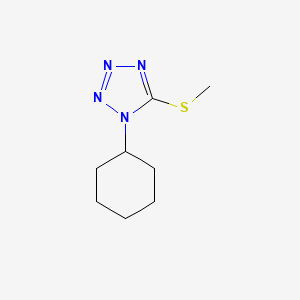
![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)
